1-(4-chlorobenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one
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Description
1-(4-chlorobenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one is a chemical compound that belongs to the class of quinoline derivatives. It is a synthetic compound that has been extensively studied for its various biological and pharmacological properties.
Scientific Research Applications
Synthesis of Fluorinated Heterocycles
Fluorinated heterocycles, including derivatives of 1-(4-chlorobenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one, are significant in pharmaceutical and agrochemical industries. The synthesis of these compounds involves rhodium(III)-catalyzed C-H activation and coupling with difluorovinyl tosylate, leading to diverse fluorinated heterocycles useful in various applications (Wu et al., 2017).
Antimicrobial Activity
Compounds similar to 1-(4-chlorobenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one have been synthesized and evaluated for antimicrobial activity. These compounds, including quinoline hydrazone derivatives, demonstrate notable antibacterial and antifungal activities against a range of microorganisms, making them potential candidates for antimicrobial drug development (Bawa et al., 2009).
Antitubercular Potency
A study on 4-hydroxyquinolin-2(1H)-ones, closely related to the compound , revealed their effectiveness against Mycobacterium tuberculosis and Mycobacterium bovis. This highlights the potential of such compounds in developing antitubercular drugs (Macedo et al., 2017).
Antitumor Activity
Compounds structurally similar to 1-(4-chlorobenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one have been synthesized and assessed for antitumor activities. Studies show promising results against various cancer cell lines, indicating the potential for these compounds in cancer therapy (Zhou et al., 2021).
Crystal Structure and DFT Studies
Detailed crystal structure and density functional theory (DFT) studies of related compounds provide insights into their molecular properties and potential applications in various fields (Deng et al., 2021).
Fluorescent Probes
Derivatives of 1-(4-chlorobenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one have been explored as fluorescent probes. Their unique photophysical properties allow for applications in biological imaging and diagnostics (Sun et al., 2018).
Inhibitors of Influenza A Endonuclease
Some derivatives of this compound have been synthesized and evaluated as inhibitors of influenza A endonuclease, demonstrating potential in antiviral drug development (Sagong et al., 2013).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFNO3S/c1-15-2-9-19(10-3-15)30(28,29)22-14-26(13-16-4-6-17(24)7-5-16)21-11-8-18(25)12-20(21)23(22)27/h2-12,14H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMNPGGFEZIDNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one |
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